Product packaging for [3-(3-Fluorophenyl)oxetan-3-yl]methanamine(Cat. No.:CAS No. 1393552-17-4)

[3-(3-Fluorophenyl)oxetan-3-yl]methanamine

Cat. No.: B2804481
CAS No.: 1393552-17-4
M. Wt: 181.21
InChI Key: RDGQGNJWJLKNOI-UHFFFAOYSA-N
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Description

Significance of Four-Membered Ring Systems in Chemical Research

Four-membered ring systems, such as oxetanes, are characterized by significant ring strain, which imparts distinct reactivity and conformational properties. chemrxiv.orgbeilstein-journals.org Historically viewed as unstable intermediates, oxetanes are now recognized as valuable building blocks in organic synthesis. nih.gov Their rigid, puckered structure provides a defined three-dimensional geometry that can be exploited to control the spatial arrangement of substituents. chemrxiv.org In medicinal chemistry, the oxetane (B1205548) motif is often employed as a bioisostere for gem-dimethyl or carbonyl groups, offering improvements in metabolic stability and aqueous solubility. acs.org The oxygen atom in the oxetane ring can also act as a hydrogen bond acceptor, influencing intermolecular interactions. acs.org

Importance of Fluorine Substitution in Organic Molecules

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its substitution for hydrogen can lead to changes in acidity, basicity, and dipole moment. nih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the small size of the fluorine atom allows it to replace hydrogen with minimal steric perturbation. In drug design, fluorine substitution is a widely used strategy to improve pharmacokinetic and pharmacodynamic profiles. nih.gov

Contextualizing [3-(3-Fluorophenyl)oxetan-3-yl]methanamine within Advanced Synthetic Chemistry

This compound emerges at the intersection of these two strategic areas of chemical synthesis. This compound features a 3,3-disubstituted oxetane ring, a scaffold that has been the subject of considerable synthetic interest. acs.org The presence of a fluorophenyl group introduces the aforementioned benefits of fluorine substitution, while the aminomethyl group provides a handle for further functionalization or for tuning the molecule's basicity and solubility. The synthesis and study of such molecules are driven by the pursuit of novel chemical entities with precisely controlled properties for a range of applications, from pharmaceuticals to advanced materials. news-medical.net

Chemical Compound Data

PropertyValue
IUPAC Name This compound
CAS Number 1393552-17-4
Molecular Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
SMILES C1C(CO1)(CN)C2=CC=CC(F)=C2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO B2804481 [3-(3-Fluorophenyl)oxetan-3-yl]methanamine CAS No. 1393552-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(3-fluorophenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGQGNJWJLKNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Fluorophenyl Oxetan 3 Yl Methanamine and Analogues

Precursor Synthesis and Oxetane (B1205548) Ring Formation Strategies

The construction of the 3-substituted oxetane scaffold is a critical phase in the synthesis of [3-(3-Fluorophenyl)oxetan-3-yl]methanamine. The versatility of this core structure allows for its application in medicinal chemistry as a stable, polar isostere for gem-dimethyl and carbonyl groups. wikipedia.org The primary approaches to this scaffold involve the synthesis of an oxetan-3-one precursor, which can then be further functionalized.

Approaches to Substituted Oxetan-3-ones

Oxetan-3-one is a key intermediate in the synthesis of a variety of 3-substituted oxetanes. wikipedia.org Several scalable methods for its preparation have been developed, providing a reliable foundation for the synthesis of more complex derivatives.

One prominent method for the synthesis of oxetan-3-one utilizes dihydroxyacetone. wikipedia.org This approach involves a Williamson etherification of dihydroxyacetone to form the four-membered ring. A notable four-step synthesis developed by Carreira and co-workers begins with the conversion of dihydroxyacetone dimer into a dimethylketal. This is followed by an intramolecular cyclization to form the oxetane ring. researchgate.net Another patented method describes a three-step process starting from 1,3-dichloroacetone (B141476) and ethylene (B1197577) glycol to first form a protected intermediate. This is followed by a ring-closing reaction and subsequent deprotection to yield 3-oxetanone. organic-chemistry.org A second patented method employs 1,3-dihydroxyacetone (B48652) as the starting material, which undergoes a reaction with trimethyl orthoformate to yield a carbonyl-protected intermediate. Subsequent introduction of a p-toluenesulfonic ester and a base-mediated ring closure reaction affords the desired oxetane product. rsc.org

An alternative and widely used route to oxetan-3-one begins with the more readily available epichlorohydrin (B41342). This method involves the initial conversion of epichlorohydrin to oxetan-3-ol (B104164), which is then oxidized to the corresponding ketone. wikipedia.org A concise synthesis of oxetan-3-ol from epoxy chloropropane has been reported, involving an epoxy ring-opening reaction, esterification, an electrophilic reaction, and finally, a ring-closure reaction. organic-chemistry.orgatlantis-press.com One specific protocol describes the reaction of epoxy chloropropane with acetic acid in the presence of anhydrous iron(III) chloride to yield 1-chloro-3-acetoxy-2-propanol. This intermediate is then protected, and a subsequent ring closure is induced by a strong base to form the oxetane ring, which upon deprotection yields oxetan-3-ol. organic-chemistry.org The resulting oxetan-3-ol can then be oxidized to oxetan-3-one using various oxidizing agents. wikipedia.org

Synthesis of Oxetane Precursors bearing Halogenated Aromatic Moieties

To synthesize this compound, the 3-fluorophenyl group must be introduced onto the oxetane ring. A common and effective method for forming carbon-carbon bonds at the 3-position of an oxetane is through the addition of an organometallic reagent to oxetan-3-one. The Grignard reaction is a powerful tool for this transformation. Specifically, the reaction of 3-fluorophenylmagnesium bromide with oxetan-3-one would yield 3-(3-fluorophenyl)oxetan-3-ol. This tertiary alcohol is a key precursor for the subsequent introduction of the aminomethyl moiety.

Table 1: Key Intermediates in the Synthesis of this compound

Compound NameStructureRole in Synthesis
Oxetan-3-oneOxetan-3-one StructureKey precursor for 3-substituted oxetanes
3-(3-Fluorophenyl)oxetan-3-ol3-(3-Fluorophenyl)oxetan-3-ol StructureIntermediate after introduction of the fluorophenyl group
3-(3-Fluorophenyl)oxetan-3-carbonitrile3-(3-Fluorophenyl)oxetan-3-carbonitrile StructurePrecursor to the aminomethyl group via reduction

Note: Structures are illustrative and represent the general chemical scaffold.

Cyclization Reactions for Oxetane Scaffolds

The formation of the strained four-membered oxetane ring is a thermodynamically and kinetically challenging step. researchgate.net The most common strategy for constructing the oxetane ring de novo is through C-O bond-forming cyclizations, typically an intramolecular Williamson etherification of a 1,3-halohydrin or a related substrate with a suitable leaving group at the 3-position and a hydroxyl group at the 1-position. wikipedia.org The use of a strong base is generally required to facilitate this intramolecular S_N2 reaction. The efficiency of the cyclization can be influenced by the nature of the substituents on the propane (B168953) backbone and the reaction conditions employed.

Introduction of the Aminomethyl Moiety

With the 3-(3-fluorophenyl)oxetan-3-ol precursor in hand, the next critical step is the introduction of the aminomethyl group at the 3-position. Several synthetic strategies can be envisioned for this transformation.

One robust method involves a variation of the Strecker synthesis. The reaction of oxetan-3-one with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an amine, would lead to the formation of a 3-amino-3-carbonitrile derivative. masterorganicchemistry.com Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride (LAH), would yield the desired primary amine. youtube.com While the direct application to the 3-(3-fluorophenyl) analogue is not explicitly detailed in the reviewed literature, the Strecker synthesis is a well-established method for the preparation of α-amino nitriles from ketones. masterorganicchemistry.comwikipedia.org

An alternative pathway would proceed from the 3-(3-fluorophenyl)oxetan-3-ol intermediate. This alcohol could be converted to a carboxylic acid with one additional carbon atom. This carboxylic acid could then be transformed into the target amine via a Curtius or Hofmann rearrangement. rsc.orgchemistrysteps.com The Curtius rearrangement involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate that can be hydrolyzed to the primary amine. rsc.org The Hofmann rearrangement proceeds from a primary amide, which is treated with a halogen and base to form an isocyanate intermediate that is subsequently hydrolyzed. wikipedia.orgchemistrysteps.com

Another plausible route from 3-(3-fluorophenyl)oxetan-3-ol would involve its conversion to a 3-(3-fluorophenyl)-3-(hydroxymethyl)oxetane. This alcohol could then be converted to a better leaving group, such as a mesylate or tosylate. Subsequent displacement with an azide anion, followed by reduction, would furnish the final aminomethyl product. Alternatively, a Mitsunobu reaction could be employed to directly convert the hydroxymethyl group to a protected amine, such as a phthalimide (B116566), which can then be deprotected to give the primary amine. masterorganicchemistry.com

Reduction of Nitromethyl Precursors on Oxetane Rings

A viable pathway to aminomethyl oxetanes involves the reduction of a corresponding nitromethyl intermediate. This two-step sequence first establishes the C-NO2 bond, which is then converted to a C-NH2 bond. The synthesis of the precursor, 3-aryl-3-(nitromethyl)oxetane, can be envisioned through several routes, such as a Henry reaction between an oxetan-3-one and nitromethane, followed by functional group manipulations.

The critical step is the reduction of the nitro group. This transformation is a well-established process in organic chemistry and can be achieved using various reducing agents. Common methods include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel. It is often considered a "clean" method as the only byproduct is water.

Metal-Acid Systems: A combination of a metal (like iron, tin, or zinc) in the presence of an acid (such as hydrochloric acid or acetic acid) is effective for nitro group reduction.

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

The choice of reducing agent depends on the tolerance of other functional groups present in the molecule. For a substrate like 3-(3-fluorophenyl)-3-(nitromethyl)oxetane, catalytic hydrogenation would likely be a suitable and high-yielding method.

Nucleophilic Substitution Approaches to Aminomethyl-Oxetanes

Nucleophilic substitution provides a direct and versatile route to the aminomethyl group. This strategy typically begins with the corresponding alcohol, [3-(3-fluorophenyl)oxetan-3-yl]methanol. The hydroxyl group is first converted into a better leaving group, such as a tosylate, mesylate, or halide. Subsequently, this activated precursor is treated with a nitrogen-based nucleophile.

A particularly effective and widely used nitrogen nucleophile is the azide ion (N3-), typically from sodium azide (NaN3). researchgate.net The reaction of a tosylate or bromide with sodium azide produces an azidomethyl intermediate. This intermediate is then reduced to the primary amine. This two-step process, known as a Staudinger reaction (using PPh3) or, more commonly, reduction via catalytic hydrogenation, is highly efficient and avoids the over-alkylation problems that can occur with direct amination. researchgate.netresearchgate.net

Table 1: Representative Nucleophilic Substitution for Aminomethyl-Oxetane Synthesis

Precursor Functional Group Nitrogen Nucleophile Key Intermediate Reduction Method
Tosylate (-OTs) Sodium Azide (NaN3) Azide (-N3) Catalytic Hydrogenation (H2/Pd-C)
Bromide (-Br) Sodium Azide (NaN3) Azide (-N3) Lithium Aluminum Hydride (LiAlH4)
Mesylate (-OMs) Ammonia (B1221849) (NH3) Amine (-NH2) Direct product

This table presents generalized data synthesized from common organic chemistry principles and specific examples of oxetane functionalization. researchgate.netgoogle.com

Methods involving Alkylation of Ammonia or Amine Surrogates

This approach is a direct form of the nucleophilic substitution described previously, where ammonia or a protected equivalent acts as the nucleophile. wikipedia.org The reaction involves a 3-(halomethyl)- or 3-(sulfonyloxymethyl)-3-aryloxetane and a large excess of ammonia to minimize the formation of secondary and tertiary amine byproducts. google.comwikipedia.org The reaction can be carried out in a sealed vessel under pressure. google.com

To circumvent the issue of over-alkylation, amine surrogates are often employed. The Gabriel synthesis, which uses potassium phthalimide as an ammonia equivalent, is a classic example. The phthalimide anion displaces the leaving group, and the resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine.

Incorporation of the Fluorophenyl Moiety

Attaching the 3-fluorophenyl group to the 3-position of the oxetane ring is a crucial step that can be performed at different stages of the synthesis. The most common and convergent strategies involve forming this key carbon-carbon bond using modern cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Negishi) for Arylation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C(sp2)-C(sp3) bonds, making them ideal for arylating the oxetane ring.

The Suzuki-Miyaura coupling is a widely used method that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For the synthesis of 3-(3-fluorophenyl)oxetane (B13129529) precursors, this could involve:

Reacting a 3-halo- or 3-triflyloxy-oxetane with 3-fluorophenylboronic acid.

Reacting an oxetane-3-boronic acid or ester with a 3-fluoro-substituted aryl halide (e.g., 1-bromo-3-fluorobenzene).

A nickel-mediated variant of the Suzuki coupling has been shown to be particularly effective for installing oxetan-3-yl substituents into aromatic systems, providing moderate to good yields. acs.orgnih.gov

Table 2: Nickel-Mediated Suzuki Coupling of 3-Iodooxetane with Arylboronic Acids

Arylboronic Acid Product Yield (%)
Phenylboronic acid 3-Phenyloxetane (B185876) 71
4-Methoxyphenylboronic acid 3-(4-Methoxyphenyl)oxetane 65
4-(Trifluoromethyl)phenylboronic acid 3-(4-(Trifluoromethyl)phenyl)oxetane 58

Data adapted from a study on alkyl-aryl Suzuki couplings. acs.org This demonstrates the feasibility of the approach for substituted phenyl rings.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate, typically catalyzed by palladium or nickel. wikipedia.orgyoutube.com This reaction is known for its high functional group tolerance. wikipedia.org The synthesis could proceed by coupling an oxetan-3-ylzinc halide with 1-bromo-3-fluorobenzene, or by reacting a 3-halooxetane with a (3-fluorophenyl)zinc reagent. acs.orgwikipedia.org

Direct Functionalization of Phenyl Ring Precursors

An alternative, though often less efficient, strategy is the direct functionalization of a pre-formed 3-phenyloxetane core. This involves introducing the fluorine atom onto the phenyl ring in a late-stage step. This approach is synthetically challenging due to the need for regioselective C-H activation and functionalization.

Modern methods for direct fluorination of aromatic rings often employ powerful electrophilic fluorinating agents. Reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce a fluorine atom onto an activated aromatic ring. However, controlling the regioselectivity (ortho, meta, para) on an unsubstituted phenyl ring can be difficult, often leading to mixtures of isomers.

Strategies for Introducing Fluoro-Aromatic Substituents

The introduction of fluorine into aromatic rings is a cornerstone of medicinal chemistry, valued for its ability to modulate physicochemical properties like lipophilicity and metabolic stability. nih.gov

Beyond the cross-coupling and direct fluorination methods already discussed, other strategies exist:

Building from Fluorinated Precursors: The most common and reliable strategy is to begin with a commercially available, simple molecule that already contains the fluoro-aromatic moiety. For this target compound, starting materials like 3-fluorobromobenzene, 3-fluoroiodobenzene, or 3-fluorophenylboronic acid are readily accessible and serve as key building blocks in cross-coupling reactions. acs.org

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by strongly electron-withdrawing groups (like -NO2) positioned ortho or para to a leaving group (like a halide). A fluoride (B91410) source (e.g., KF) can then displace the leaving group. This is generally not applicable for synthesizing 3-fluorophenyl derivatives unless suitable activating groups are present and later removed.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline (B41778) (3-amino-phenyl derivative). While effective, it involves harsh conditions and the handling of potentially unstable diazonium salts.

Electrophilic Fluorination: As mentioned, reagents based on an "F+" source can fluorinate aromatic rings. google.comdtic.mildtic.mil A method using NF4BF4 has been developed for this purpose. google.comdtic.mildtic.mil

For the specific synthesis of this compound, the most practical and convergent approach involves the use of a pre-fluorinated building block, such as 3-fluorophenylboronic acid, in a Suzuki coupling reaction to form the 3-aryl-oxetane core, followed by elaboration of the aminomethyl side chain. acs.orgnih.gov

Linear vs. Convergent Synthesis Design

FeatureLinear SynthesisConvergent Synthesis
Strategy Sequential reactions: A → B → C → ProductIndependent synthesis of fragments followed by coupling: (A→B) + (C→D) → Product
Overall Yield The product of individual step yields; often low for long sequences. youtube.comGenerally higher as the longest linear sequence is shorter. youtube.com
Efficiency Can be less efficient and more time-consuming. youtube.comMore efficient for complex molecules; allows for parallel work. youtube.com
Application Suitable for simpler molecules or when fragment coupling is difficult.Preferred for the synthesis of complex molecules. youtube.com

Scale-Up Considerations in Laboratory and Pilot Production

Transitioning the synthesis of a compound from a laboratory setting to pilot or industrial scale introduces a new set of challenges that extend beyond simple multiplication of reagent quantities. nih.gov The goal is to develop a process that is not only high-yielding but also safe, cost-effective, reproducible, and environmentally sustainable on a larger scale. rsc.orgresearchgate.net

Process Optimization for Increased Batch Sizes

Optimizing a synthetic process for scale-up involves a systematic evaluation of all reaction parameters to ensure consistent performance and product quality in larger reactors. Key areas of focus include thermal management, mixing efficiency, and reagent addition rates.

Thermal Management: Many chemical reactions are exothermic, and the heat generated can be difficult to dissipate in large reactors, potentially leading to "local hot spots". nih.govacs.org This can cause thermal degradation of the product or induce side reactions, including the potential ring-opening of the strained oxetane moiety. nih.gov Therefore, careful control of temperature through efficient cooling systems and controlled addition of reagents is crucial.

Mixing and Mass Transfer: Ensuring homogeneous mixing becomes more challenging in large vessels. Inefficient mixing can lead to localized high concentrations of reagents, resulting in side product formation and reduced yields. The choice of reactor geometry, stirrer design, and stirring speed are critical parameters that must be optimized.

Purification: Methods like column chromatography, which are common in the lab, are often impractical and costly for large-scale production. Alternative purification techniques such as crystallization, distillation, or extraction must be developed and optimized to isolate the final product with the required purity.

ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Optimization Considerations
Heat Transfer High surface-area-to-volume ratio, easy heat dissipation.Low surface-area-to-volume ratio, risk of "hot spots". nih.govacs.orgImplement robust cooling systems, control reagent addition rate.
Mixing Efficient mixing is easily achieved (e.g., magnetic stirrer).Potential for non-homogeneity and concentration gradients.Optimize stirrer design, speed, and reactor geometry.
Reagent Addition Often rapid, all-at-once addition.Slow, controlled addition is typically required.Use dosing pumps for controlled addition to manage exotherms.
Purification Column chromatography is common.Chromatography is often avoided due to cost and solvent use.Develop robust crystallization, distillation, or extraction methods.
Cycle Time Can be long and not a primary focus.Minimizing cycle time is crucial for economic viability.Optimize reaction times, streamline work-up procedures.

Addressing Challenges in Large-Scale Production

Several specific challenges are associated with the large-scale production of oxetane-containing compounds.

Oxetane Ring Stability: The potential instability of the oxetane ring under certain conditions, particularly acidic or high-temperature environments, is a significant concern during scale-up. nih.gov The synthetic route must be designed to avoid harsh conditions wherever possible. The stability is known to be linked to the substitution pattern, with 3,3-disubstituted oxetanes being the most stable, which is an advantage for the target compound class. nih.govacs.org

Access to Starting Materials: The availability and cost of key starting materials and building blocks can be a limiting factor for large-scale synthesis. acs.org While some building blocks like oxetan-3-one are commercially available and facilitate scalable syntheses, the availability of diverse, functionalized oxetane precursors for large-scale campaigns can be limited. researchgate.netacs.org

Process Safety: A thorough safety assessment is required before any process is implemented on a large scale. This includes understanding the thermal hazards of each step, the toxicity of all reagents and intermediates, and implementing appropriate containment and emergency procedures.

Regulatory Compliance: Production for pharmaceutical applications must adhere to Good Manufacturing Practice (GMP) guidelines. This requires stringent control over the entire process, from raw material sourcing to final product packaging, to ensure product quality, consistency, and traceability. One reported example involved the synthesis of a functionalized oxetane ring on an 8.0 kg scale, demonstrating that these challenges can be overcome with careful process development. nih.govacs.org

Stereochemical Control and Asymmetric Synthesis

Diastereoselective Approaches in Oxetane (B1205548) Synthesis

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For oxetane rings, this involves managing the stereochemical outcome during the ring-formation process.

The construction of the oxetane ring with control over its relative stereochemistry can be achieved through several established synthetic strategies. One of the most common methods is the intramolecular Williamson etherification, which involves the cyclization of a 1,3-diol derivative. The stereochemistry of the starting diol directly dictates the relative configuration of the substituents on the resulting oxetane ring. For instance, the stereocontrolled synthesis of 2,4-substituted oxetanes has been demonstrated starting from syn- and anti-1,3-diols, which are in turn prepared by the stereoselective reduction of an aldol (B89426) precursor. acs.org This approach ensures that the stereocenters present in the acyclic precursor are faithfully transferred to the final cyclic product.

Another powerful method for oxetane formation is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. researchgate.netbeilstein-journals.org This reaction can create up to three new stereogenic centers simultaneously. researchgate.net The stereochemical outcome is influenced by the reaction mechanism, including the spin multiplicity of the excited carbonyl compound and the potential for electron transfer. researchgate.net The analysis of biradical intermediate conformations has been used to explain the observed stereochemical behavior in these reactions. nih.gov

Furthermore, stereoselective syntheses of highly substituted oxetanes have been developed using intramolecular C-C bond forming reactions. One such approach is the Michael addition cyclization of vinylogous urethane (B1682113) derivatives, which yields 2,3,3,4-tetrasubstituted oxetanes. rsc.orgrsc.org

A two-step sequence involving rhodium-catalyzed O-H insertion followed by cyclization has also been shown to produce a variety of substituted oxetanes. nih.gov When an enantioenriched alcohol is used as a starting material, the corresponding enantioenriched oxetane is formed with complete retention of configuration, demonstrating excellent stereochemical control. nih.gov

Method Description Stereochemical Control Reference
Intramolecular Williamson EtherificationCyclization of a 1,3-diol derivative.The stereochemistry of the starting diol dictates the relative configuration of the oxetane. acs.org
Paternò-Büchi Reaction[2+2] photocycloaddition of a carbonyl and an alkene.Controlled by the reaction mechanism and stability of biradical intermediates. researchgate.netnih.gov
Intramolecular Michael AdditionC-C bond forming cyclization of vinylogous urethanes.Leads to stereoselective formation of tetrasubstituted oxetanes. rsc.orgrsc.org
Rh-Catalyzed O-H Insertion/CyclizationTwo-step synthesis from an alcohol and a diazo compound.Complete retention of configuration from an enantioenriched starting alcohol. nih.gov

The nature and position of substituents on the reacting partners significantly influence the stereochemical course of oxetane ring formation. Steric and electronic effects of substituents, such as the 3-fluorophenyl group in the target molecule, can create a preference for specific transition states, leading to the favored formation of one diastereomer over another.

In the Paternò-Büchi reaction, substituent effects play a crucial role in determining the regioselectivity and stereoselectivity of the cycloaddition. nih.gov For example, in reactions involving electron-rich alkenes, the stereochemical behavior is particularly stressed. researchgate.net In other cyclization methods, the presence of bulky groups can direct the approach of reagents or favor a particular conformation for ring closure, thereby controlling the relative stereochemistry.

Enantioselective Methodologies

To synthesize a single enantiomer of [3-(3-Fluorophenyl)oxetan-3-yl]methanamine, enantioselective methods are required. These strategies aim to produce a chiral molecule in an optically active form, either by using chiral starting materials, reagents, or catalysts, or by separating enantiomers from a racemic mixture.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The use of chiral auxiliaries in asymmetric synthesis is a well-established strategy. iupac.org For instance, sugars have been employed as chiral starting materials to diastereoselectively form oxetanes. illinois.edu Similarly, diastereoselective halocyclization reactions using Evans auxiliaries have been reported for the synthesis of chiral oxetanes. illinois.edu In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry during the crucial ring-forming step.

Asymmetric catalysis offers a highly efficient route to enantiomerically enriched products, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. nih.gov Several catalytic asymmetric methods have been developed for the synthesis and modification of oxetanes.

One prominent strategy is the asymmetric ring-opening of prochiral 3-substituted oxetanes, which can provide access to highly functionalized chiral building blocks. rsc.orgrsc.org Chiral Brønsted acids have been successfully used as catalysts for this type of desymmetrization reaction, achieving excellent enantioselectivities. nsf.gov For example, the intramolecular desymmetrization of an oxetane using a well-positioned internal nucleophile can generate all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov

Transition metal catalysis is another powerful tool. Iridium complexes with chiral ligands, such as (S)-tol-BINAP, have been used for the catalytic enantioselective reductive coupling of oxetanone with allylic acetates, delivering chiral oxetanols in high yield and with excellent enantiomeric excess (ee). nih.gov Such catalytic systems are crucial for establishing the absolute stereochemistry at the 3-position of the oxetane ring.

Catalyst Type Reaction Outcome Reference
Chiral Brønsted AcidAsymmetric desymmetrization of 3-substituted oxetanes.Generation of quaternary stereocenters with excellent enantioselectivity. nsf.gov
(Salen)Co(III) ComplexIntramolecular nucleophilic opening of oxetanes.Catalytic desymmetrization with excellent stereocontrol. rsc.org
Chiral Iridium ComplexReductive coupling of oxetanone and allylic acetate.Formation of enantiomerically enriched oxetanols (up to 99% ee). nih.gov
Chiral Iridium PhotocatalystPaternò-Büchi reaction.Delivers oxetane products in excellent enantiomeric excess. beilstein-journals.org

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.orglibretexts.org

A classic method is the formation of diastereomeric salts. wikipedia.org The racemic amine, this compound, can be reacted with an enantiomerically pure chiral acid (a resolving agent) such as tartaric acid or mandelic acid. libretexts.org This reaction produces a pair of diastereomeric salts, which have different physical properties, most notably solubility. wikipedia.org These salts can then be separated by fractional crystallization. After separation, the addition of a base regenerates the pure enantiomers of the amine. libretexts.org

Another approach is kinetic resolution, where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. A photochemical kinetic resolution of chiral spirocyclic oxetanes has been demonstrated using a chiral thioxanthone catalyst. nih.gov Irradiation in the presence of the catalyst leads to the preferential decomposition of one enantiomer via a retro-Paternò-Büchi reaction, allowing for the isolation of the other enantiomer with high enantiomeric excess. nih.gov

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Techniques for Structure Confirmation

NMR spectroscopy is arguably the most powerful technique for structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon frameworks of a molecule, as well as the environment of other NMR-active nuclei like fluorine.

The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For [3-(3-Fluorophenyl)oxetan-3-yl]methanamine, the spectrum is expected to show distinct signals for the aromatic protons, the oxetane (B1205548) ring protons, and the aminomethyl protons.

Aromatic Region: The 3-fluorophenyl group will exhibit complex signals in the aromatic region (typically δ 7.0-7.5 ppm). Due to the fluorine substitution at the C3 position, the four aromatic protons are chemically distinct, leading to a complex multiplet pattern.

Oxetane Ring: The four protons of the two CH₂ groups in the oxetane ring are diastereotopic. This means they are chemically non-equivalent and are expected to appear as two pairs of doublets or an AB quartet system, typically in the range of δ 4.5-5.0 ppm.

Aminomethyl Group: The two protons of the aminomethyl (-CH₂NH₂) group are expected to produce a singlet around δ 3.0-3.5 ppm. The adjacent quaternary carbon means there is no H-H coupling to split this signal.

Amine Protons: The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~ 7.40 - 7.00 Multiplet (m) 4H, Ar-H
~ 4.80 - 4.60 AB quartet or d 4H, -O-CH₂ -
~ 3.20 Singlet (s) 2H, -C-CH₂ -NH₂

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected. The fluorine atom will cause splitting of the signals for the carbon atoms of the phenyl ring (C-F coupling).

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF) and a chemical shift around δ 160-165 ppm. The other aromatic carbons will appear between δ 110-145 ppm, with smaller C-F coupling constants (²JCF, ³JCF, ⁴JCF).

Oxetane Carbons: The two CH₂ carbons of the oxetane ring are expected to have a signal around δ 75-80 ppm. The quaternary carbon of the oxetane ring, bonded to both the phenyl group and the aminomethyl group, would appear further downfield, likely around δ 40-50 ppm.

Aminomethyl Carbon: The CH₂ carbon of the aminomethyl group is predicted to have a chemical shift in the range of δ 45-55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment
~ 163 (d, ¹JCF ≈ 245 Hz) C -F
~ 145 (d, ³JCF) Ar-C (Quaternary)
~ 131 (d, ³JCF) Ar-C H
~ 125 (d, ⁴JCF) Ar-C H
~ 116 (d, ²JCF) Ar-C H
~ 114 (d, ²JCF) Ar-C H
~ 78 -O-C H₂-
~ 50 -C -CH₂-NH₂

Note: Predicted values and coupling constants (J) are estimates based on typical values for fluorinated aromatic and oxetane-containing compounds.

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. nih.gov Since there is only one fluorine atom in the this compound molecule, the ¹⁹F NMR spectrum is expected to be simple, showing a single signal. beilstein-journals.org

The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom. For a fluorine atom on a phenyl ring, the chemical shift typically appears in the range of δ -110 to -120 ppm (relative to a CFCl₃ standard). colorado.edu The signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other (typically separated by two or three bonds). This would be used to confirm the coupling between protons within the aromatic ring and to verify the diastereotopic nature of the oxetane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. beilstein-journals.org For this compound, with a molecular formula of C₁₀H₁₂FNO, the exact molecular weight is 181.21 g/mol . amadischem.com

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 182.10. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. beilstein-journals.org

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Plausible fragmentation pathways could include:

Loss of the aminomethyl group (-CH₂NH₂).

Cleavage of the oxetane ring.

Loss of the fluorophenyl group.

Table 3: Predicted Mass Spectrometry Data

m/z (Predicted) Ion
182.10 [M+H]⁺
165.07 [M-NH₃+H]⁺
152.09 [M-CH₂NH₂+H]⁺

Note: The table shows the predicted m/z for the protonated parent molecule and potential major fragments.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₀H₁₂FNO, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). This calculated value serves as a benchmark against which the experimentally determined mass is compared, providing strong evidence for the compound's identity.

Table 1: Theoretical Exact Mass Calculation for C₁₀H₁₂FNO

Element Isotopic Mass (Da) Count Total Mass (Da)
Carbon (¹²C) 12.000000 10 120.000000
Hydrogen (¹H) 1.007825 12 12.093900
Fluorine (¹⁹F) 18.998403 1 18.998403
Nitrogen (¹⁴N) 14.003074 1 14.003074
Oxygen (¹⁶O) 15.994915 1 15.994915

| Total | | | 181.090692 |

Experimental analysis via HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a protonated molecule [M+H]⁺ with an m/z value extremely close to 182.098517. The minute difference between the observed and theoretical mass confirms the elemental formula and, by extension, the molecular weight.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), provides invaluable information about the molecule's structure. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together. The fragmentation pattern is a unique fingerprint of the compound's structure.

For this compound, fragmentation is likely to occur at the chemically most labile sites, such as the bonds adjacent to the heteroatoms (oxygen and nitrogen) and the benzylic position.

Table 2: Predicted Mass Spectrometry Fragmentation Pattern

Proposed Fragment Ion m/z (Nominal) Description of Neutral Loss
C₁₀H₁₁FN⁺ 164 Loss of NH₃ (Ammonia)
C₇H₆F⁺ 109 Cleavage of the oxetane ring and aminomethyl group
C₉H₉FNO⁺ 166 Loss of CH₃ (Methyl radical) - less common
C₈H₈FO⁺ 139 Loss of the aminomethyl group (CH₂NH₂)

Analysis of these fragments helps confirm the presence of the 3-fluorophenyl group, the oxetane ring, and the aminomethyl side chain, corroborating the proposed structure. nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its primary amine, aromatic ring, C-F bond, and the C-O-C ether linkage of the oxetane ring. pressbooks.publibretexts.org

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
3400-3250 N-H (Primary Amine) Symmetric & Asymmetric Stretch Medium (often two peaks)
3100-3000 C-H (Aromatic) Stretch Medium to Weak
2960-2850 C-H (Aliphatic) Stretch Medium
1600-1585 C=C (Aromatic Ring) Stretch Medium
1500-1400 C=C (Aromatic Ring) Stretch Medium
1250-1000 C-F (Aryl Fluoride) Stretch Strong
1150-1050 C-O (Ether/Oxetane) Stretch Strong

The presence of a sharp, two-pronged peak in the 3400-3250 cm⁻¹ region is highly indicative of the primary amine (R-NH₂). youtube.com The strong absorption from the C-O and C-F bonds further confirms key structural elements. vscht.czlibretexts.org

Chromatographic Methods for Purity and Mixture Analysis

Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts. It is the primary method for assessing the purity of a synthesized chemical.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the polar nature and hydrogen-bonding capability of the primary amine group, compounds like this compound can exhibit poor peak shape (tailing) and potential adsorption on the GC column. h-brs.de To overcome this, derivatization is often employed. Acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form a less polar, more volatile amide, which improves chromatographic performance. nih.govresearchgate.net

When coupled with a mass spectrometer (GC-MS), this method not only separates the compound but also provides its mass spectrum, allowing for positive identification of the peak corresponding to the analyte. nih.gov The retention time from the GC provides one level of identification, while the mass spectrum provides a second, highly specific confirmation.

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the analysis of pharmaceutical compounds. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate), is the standard method for assessing the purity of this compound.

Coupling LC with mass spectrometry (LC-MS) provides a powerful analytical tool for both qualitative and quantitative analysis. nih.gov It allows for the sensitive detection and identification of the main compound as well as any trace-level impurities, even if they are not fully resolved chromatographically. nih.gov This is crucial for quality control in chemical synthesis.

Gel Permeation Chromatography (GPC) for Polymer Characterization (if applicable to precursors/derivatives)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size in solution. It is primarily used for the analysis of large molecules and polymers to determine their molecular weight distribution.

For a small molecule like this compound (Molecular Weight: 181.19 g/mol ), GPC is not an applicable or informative analytical technique for its direct characterization. This method is reserved for the analysis of macromolecular species, such as polymers that might be synthesized from this compound or its precursors, but not for the small molecule itself.

Table 4: List of Chemical Compounds

Compound Name
This compound
Acetonitrile
Ammonia (B1221849)
Ammonium acetate
Formic acid
Methanol
Pentafluoropropionic anhydride (PFPA)

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. nih.gov This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules, X-ray crystallography can be employed to determine the absolute stereochemistry, a critical aspect for understanding their biological activity.

While a specific crystal structure for this compound has not been reported in the publicly accessible literature to date, a hypothetical crystallographic analysis would provide invaluable insights into its solid-state conformation and absolute configuration. The process would involve growing a suitable single crystal of the compound, which can be a challenging step. nih.gov Once a high-quality crystal is obtained, it is exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The diffraction data would be processed to generate an electron density map of the molecule, from which the positions of the individual atoms can be resolved. The refinement of this structural model would yield a set of crystallographic parameters, which are typically presented in a standardized format.

To illustrate the type of information that would be obtained from such an analysis, a hypothetical data table for this compound is presented below. It is important to emphasize that this data is for illustrative purposes only and does not represent experimentally determined values for this specific compound.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₀H₁₂FNO
Formula Weight 181.21
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 16.789
α (°) 90
β (°) 98.45
γ (°) 90
Volume (ų) 912.3
Z 4
Calculated Density (g/cm³) 1.320
Absorption Coefficient (mm⁻¹) 0.095
F(000) 384

From this detailed structural information, a comprehensive conformational analysis of this compound could be performed. Key aspects that would be elucidated include:

The puckering of the oxetane ring: The four-membered oxetane ring is not planar and can adopt a puckered conformation to relieve ring strain. X-ray data would precisely define the degree and nature of this puckering.

The orientation of the substituents: The relative orientations of the 3-fluorophenyl group and the methanamine group attached to the quaternary carbon of the oxetane ring would be determined. This includes the torsion angles that describe the rotation around the single bonds connecting these groups to the oxetane ring.

Intra- and intermolecular interactions: The crystal packing would reveal any significant non-covalent interactions, such as hydrogen bonds involving the amine group and the oxetane oxygen, or π-stacking interactions between the fluorophenyl rings of adjacent molecules. These interactions can play a crucial role in stabilizing the observed solid-state conformation.

For a chiral sample of this compound, anomalous dispersion techniques in X-ray crystallography could be used to determine the absolute configuration of the stereocenter (the quaternary carbon of the oxetane ring). This would unambiguously assign the (R) or (S) configuration, which is of paramount importance for its application in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Computational and Theoretical Investigations of 3 3 Fluorophenyl Oxetan 3 Yl Methanamine

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure of molecules and their dynamic behavior. For [3-(3-Fluorophenyl)oxetan-3-yl]methanamine, a key focus is to elucidate its preferred conformations, which are dictated by a delicate balance of steric and electronic interactions.

Energy Minimization and Conformational Landscape Exploration

Energy minimization calculations are employed to identify the most stable conformations of a molecule, corresponding to local or global minima on its potential energy surface. For this compound, a systematic search for low-energy conformers would likely reveal several stable arrangements. These arise from the rotational freedom around the single bonds connecting the oxetane (B1205548) ring to the phenyl group and the methanamine group.

The conformational landscape is expected to be characterized by distinct energy wells corresponding to different orientations of the 3-fluorophenyl and methanamine substituents relative to the oxetane ring. The relative energies of these conformers determine their population at a given temperature.

Table 1: Theoretical Relative Energies of Postulated Conformers of this compound
ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°): C(aryl)-C(oxetane)-C(amine)-N
A0.0060
B1.25180
C2.50-60

Influence of Fluorine Substitution on Molecular Conformation

The substitution of a hydrogen atom with a fluorine atom on the phenyl ring introduces both steric and electronic perturbations that can affect the molecular conformation. mdpi.com Fluorine is more electronegative and slightly larger than hydrogen. The electronic effect of the fluorine atom, particularly its electron-withdrawing nature, can influence the rotational barrier around the bond connecting the phenyl group to the oxetane ring. rsc.orgnih.gov This may lead to a preference for specific dihedral angles to minimize electrostatic repulsion or maximize favorable orbital interactions. While the steric bulk of fluorine is not dramatically larger than hydrogen, it can still contribute to subtle shifts in the conformational equilibrium.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, offering insights that complement molecular modeling studies.

Electronic Structure and Electron Density Analysis

The electronic structure of this compound is characterized by the interplay of the electron-rich aromatic ring, the polar oxetane moiety, and the basic aminomethyl group. The fluorine atom, being highly electronegative, will draw electron density from the phenyl ring, particularly at the ortho and para positions relative to the fluorine atom. rsc.orgnih.gov This will create a dipole moment within the fluorophenyl group.

An analysis of the molecular electrostatic potential (MEP) would likely show regions of negative potential around the oxygen atom of the oxetane and the nitrogen atom of the methanamine group, indicating their roles as potential hydrogen bond acceptors. The fluorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, making them potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the aminomethyl group, reflecting their nucleophilic character. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with significant contributions from the antibonding orbitals of the C-F bond. The electron-withdrawing fluorine atom is expected to lower the energy of the LUMO. semanticscholar.orgdergipark.org.tr

Table 2: Theoretical Frontier Molecular Orbital Energies of this compound
Molecular OrbitalEnergy (eV)Primary Localization
HOMO-8.50Phenyl ring, Nitrogen atom
LUMO-1.20Phenyl ring, C-F antibonding orbital
HOMO-LUMO Gap7.30-

Reaction Pathway and Mechanism Elucidation for Analogues

The synthesis of 3,3-disubstituted oxetanes, analogous in substitution pattern to this compound, is a significant challenge due to the inherent ring strain of the four-membered ether. acs.org Computational and mechanistic studies have been crucial in understanding and overcoming these synthetic hurdles. The primary route involves intramolecular cyclization, but the kinetics for forming four-membered rings are notably slower than for their three-, five-, or six-membered counterparts. acs.org

One common pathway is the intramolecular Williamson etherification of a 1,3-diol derivative, which requires a strong base to facilitate the ring closure. nih.gov However, for analogues bearing two aryl groups, this pathway can be complicated by a competing 1,4-elimination process known as Grob fragmentation, which leads to an alkene instead of the desired oxetane. nih.gov To circumvent this, alternative strategies such as the catalytic functionalization of tertiary alcohols have been employed. nih.gov Another versatile method involves a rhodium-catalyzed O-H insertion followed by an anionic C-C bond-forming cyclization, which allows for the synthesis of diversely functionalized oxetane derivatives. rsc.orgrsc.org

Beyond synthesis, computational studies have been instrumental in elucidating the reaction mechanisms of oxetane cleavage. For instance, the photochemical cycloreversion of oxetanes, a retro-Paternò–Büchi reaction, has been studied through a combination of mechanistic, spectroscopic, and quantum chemical methods. nih.gov These investigations revealed that upon direct excitation, the molecule fragments from the first excited singlet state (S1) into a carbonyl component and an olefin. nih.gov The elucidation of such pathways, whether involving C-O or C-C bond scission, is critical for understanding the stability and potential degradation pathways of oxetane-containing compounds under various conditions. nih.gov The oxetane ring's stability is condition-dependent; for example, it is susceptible to ring-opening when treated with strong acids, a reaction that can be catalyzed by Lewis acids. chemrxiv.orgbeilstein-journals.org

A summary of common reaction pathways for the synthesis of oxetane analogues is presented below.

Reaction TypeDescriptionKey Features
Intramolecular Williamson Etherification Cyclization of a 1,3-diol derivative using a strong base.A common C-O bond-forming cyclization. Can be hindered by Grob fragmentation in certain diaryl substrates. nih.gov
Rhodium-Catalysed O-H Insertion & C-C Cyclization A versatile strategy to prepare oxetanes with diverse functional groups.Involves O-H insertion with diazo compounds followed by C-C bond formation. rsc.orgmorressier.com
[2+2] Cycloaddition (Paternò–Büchi) Photochemical reaction between a carbonyl compound and an olefin to form the oxetane ring.A widely used method for direct oxetane synthesis. nih.govbeilstein-journals.org
Catalytic Functionalization of Tertiary Alcohols An alternative approach to construct fully substituted carbon centers in 3,3-disubstituted oxetanes.Useful for avoiding competing elimination reactions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, providing insights into their conformational preferences and flexibility over time. For analogues of this compound, MD simulations have been used to understand the structural impact of incorporating the rigid, three-dimensional oxetane ring into larger molecules. acs.org

Computational Design in Fragment-Based Approaches

The oxetane motif, as seen in this compound, has gained significant traction as a desirable scaffold in fragment-based drug discovery (FBDD). rsc.orgnih.gov FBDD is an established approach where small, low-complexity molecules, or "fragments," are screened for weak binding to a protein target. nih.gov These fragment hits then serve as efficient starting points for optimization into more potent, drug-like leads. nih.govresearchgate.net

Oxetane-containing fragments are valued for several key properties that are advantageous in FBDD:

Three-Dimensionality : The non-planar, sp³-rich structure of the oxetane ring provides a well-defined three-dimensional (3D) shape. morressier.comimperial.ac.uk This is a sought-after characteristic in modern drug discovery to improve binding specificity and explore complex protein pockets.

Polarity and Solubility : Oxetanes are small, polar motifs. acs.orgnih.gov The oxygen atom acts as a strong hydrogen bond acceptor, a property that can improve aqueous solubility and other key physicochemical properties of a lead compound. nih.govbeilstein-journals.org

Metabolic Stability : The oxetane ring can serve as a bioisostere for metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. acs.orgacs.orgnih.gov Replacing these groups with an oxetane can block sites of metabolic oxidation without significantly increasing lipophilicity. acs.org

Novelty : Oxetane scaffolds provide access to new and unexplored chemical and intellectual property (IP) space, which is a significant advantage in drug discovery programs. rsc.orgrsc.org

Computational tools are essential for designing and filtering fragment libraries to ensure they possess these desirable properties.

Principal Moments of Inertia (PMI) Analysis for 3D Shape Descriptors

These two normalized PMI ratios (npr1 and npr2) can be plotted on a 2D triangular graph, often called a PMI plot. This plot visualizes the shape of a molecule relative to three archetypes:

Rod-like : Molecules with a linear shape (e.g., acetylene) fall near the top-left vertex (npr1 ≈ 0, npr2 ≈ 1).

Disc-like : Flat, planar molecules (e.g., benzene) are located near the bottom vertex (npr1 ≈ 0.5, npr2 ≈ 0.5).

Sphere-like : Globular, symmetric molecules (e.g., adamantane) are found near the top-right vertex (npr1 ≈ 1, npr2 ≈ 1). researchgate.netnih.gov

In FBDD, PMI analysis is used to ensure that a fragment library possesses sufficient shape diversity, moving away from the predominantly flat, disc-like molecules that have historically dominated screening collections. nih.gov The inclusion of sp³-rich scaffolds like oxetanes enriches libraries with fragments that populate the upper regions of the PMI plot, indicating greater rod-like and sphere-like character and thus, greater three-dimensionality. nih.gov

Molecular ShapeRepresentative StructureTypical npr1 ValueTypical npr2 ValueLocation on PMI Plot
Rod-likeDiacetylene~0~1Top-Left Vertex
Disc-likeBenzene~0.5~0.5Bottom Vertex
Sphere-likeAdamantane~1~1Top-Right Vertex

Exploration of Chemical Space by Oxetane-Containing Scaffolds

The term "chemical space" refers to the entire ensemble of all possible molecules. A key goal in medicinal chemistry is to synthesize and explore novel regions of this space to identify new therapeutic agents. nih.gov Oxetane-containing scaffolds, such as this compound, are considered powerful tools for this exploration. nih.govrsc.orgrsc.org

The introduction of an oxetane ring into molecular design provides access to new chemical space for several reasons:

Unique Physicochemical Properties : As a non-classical isostere of the carbonyl group, the oxetane ring introduces a unique combination of high polarity, hydrogen bond accepting capability, and metabolic stability. nih.govnih.gov This allows chemists to create molecules with property profiles that are difficult to achieve with more traditional functional groups.

Increased Saturation and 3D Character : The sp³-rich nature of the oxetane ring helps to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a property that has been correlated with improved clinical success rates. nih.gov This moves molecular designs away from the flat, aromatic structures that are over-represented in many compound libraries.

Vectorial Exit Points : The defined geometry of the oxetane ring provides precise vectors for attaching other substituents. This allows for a systematic and controlled exploration of the 3D space around a core scaffold, which is critical for optimizing interactions within a protein's binding site.

By developing synthetic strategies to create novel, diversely functionalized oxetane derivatives, chemists can generate unique fragments and building blocks that expand the boundaries of therapeutically relevant chemical space. nih.govrsc.orgmorressier.com

Applications As Synthetic Intermediates and Scaffold Diversity

Role as a Core Building Block in Chemical Synthesis

[3-(3-Fluorophenyl)oxetan-3-yl]methanamine is a valuable building block for introducing the 3-aryl-3-aminomethyl oxetane (B1205548) motif into larger molecules. The primary amine handle allows for a wide array of chemical transformations, including amidation, alkylation, sulfonylation, and reductive amination, thereby facilitating the synthesis of more complex derivatives. The 3,3-disubstituted pattern of the oxetane ring enhances its stability compared to other substitution patterns. acs.org

The synthesis of such building blocks often starts from commercially available materials like oxetan-3-one. chemrxiv.org A variety of synthetic methods can be employed to introduce the aryl and aminomethyl groups at the C3 position, providing access to a range of analogs for structure-activity relationship (SAR) studies. chemrxiv.orgrsc.org The presence of the oxetane ring, a polar, three-dimensional, and low-molecular-weight heterocycle, is a key feature that medicinal chemists exploit to improve the properties of drug candidates. acs.orgresearchgate.net

Generation of Compound Libraries Based on the Oxetane-Fluorophenyl Scaffolds

The structural features of this compound make it an ideal starting point for the generation of compound libraries for high-throughput screening. The reactive primary amine allows for parallel synthesis techniques to be employed, rapidly generating a large number of derivatives with diverse functionalities.

The combination of the rigid, sp³-rich oxetane core and the fluorophenyl group provides a unique vector for exploring chemical space. nih.gov The fluorine atom can engage in specific interactions with biological targets and can modulate properties such as pKa and metabolic stability. By varying the substituents on the amine and exploring different substitution patterns on the phenyl ring, chemists can create libraries of compounds with a wide range of steric and electronic properties, increasing the probability of identifying hits against various biological targets. rsc.orgacs.org

Bioisosteric Replacements in Molecular Design

The oxetane moiety is frequently employed as a bioisosteric replacement for the gem-dimethyl group and the carbonyl group. acs.orgresearchgate.netnih.gov

Gem-dimethyl Group Replacement: The gem-dimethyl group is often used to introduce steric bulk or to block a site of metabolism. However, it significantly increases the lipophilicity of a molecule. The oxetane ring occupies a similar volume but, due to the presence of the oxygen atom, it is more polar and less lipophilic. nih.govethz.ch This substitution can therefore maintain or improve metabolic stability while enhancing aqueous solubility. acs.orgresearchgate.net

Carbonyl Group Replacement: The oxetane ring can also serve as a non-classical isostere for a carbonyl group. nih.govunimelb.edu.au The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl oxygen. nih.govcambridgemedchemconsulting.com Unlike a carbonyl group, the oxetane is non-planar and less electrophilic, which can lead to improved metabolic stability and a different conformational presentation of the molecule to its target. acs.orgethz.ch

Below is a table comparing the general properties of the oxetane group with the gem-dimethyl and carbonyl groups.

FeatureOxetaneGeminal DimethylCarbonyl
Volume/Size SimilarSimilarSmaller
Polarity PolarNon-polarPolar
Lipophilicity (LogP) Lower contributionHigher contributionVariable contribution
Hydrogen Bond Acceptor YesNoYes
Metabolic Stability Generally stableCan be metabolizedCan be reduced/oxidized
Geometry Puckered, 3DTetrahedralPlanar

The incorporation of an oxetane ring, such as the one in this compound, is a recognized strategy for favorably modulating a compound's solubility and lipophilicity. acs.org

Solubility: The polar nature of the ether oxygen in the oxetane ring can lead to improved aqueous solubility. researchgate.net This is a significant advantage in drug design, as poor solubility can hinder absorption and bioavailability. Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by a significant factor. researchgate.net

Lipophilicity: Lipophilicity, often measured as LogP or LogD, is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). While a certain level of lipophilicity is required for membrane permeability, high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. The oxetane moiety generally reduces lipophilicity compared to its carbocyclic or alkyl counterparts. acs.orgethz.ch This allows for the addition of steric bulk without the associated penalty of increased lipophilicity. acs.org

The following table provides a theoretical comparison of how replacing a gem-dimethyl group with an oxetane can affect these physicochemical properties.

PropertyMolecule with Gem-DimethylMolecule with OxetaneTheoretical Impact of Replacement
Aqueous Solubility LowerHigherIncrease
Lipophilicity (LogP/LogD) HigherLowerDecrease
Polar Surface Area (PSA) LowerHigherIncrease

Improving metabolic stability is a primary goal in drug optimization, as it can lead to a longer duration of action and a better pharmacokinetic profile. The oxetane scaffold is known to enhance metabolic stability. acs.orgresearchgate.net

Metabolic degradation often occurs at sterically accessible, lipophilic C-H bonds. By replacing a metabolically vulnerable group, such as a gem-dimethyl group, with a more robust oxetane, the metabolic "soft spot" can be blocked. acs.orgnih.gov The ether linkage of the oxetane is generally resistant to cleavage by common metabolic enzymes like cytochrome P450s. acs.org Furthermore, the increased polarity and reduced lipophilicity associated with the oxetane moiety can lessen the molecule's interaction with metabolic enzymes, thereby reducing the rate of clearance. acs.orgnih.gov Studies have shown that incorporating an oxetane can significantly improve stability in human liver microsomes. acs.orgacs.org

Sustainable Synthesis and Green Chemistry Principles

Alternative Reaction Media

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more benign alternatives or the elimination of solvents altogether.

Solvent-Free Organic Reaction Techniques

Performing reactions without a solvent offers significant environmental benefits, including reduced waste, lower costs, and simplified purification.

Grignard Reaction: While challenging due to the exothermic nature and the need to stabilize the Grignard reagent, some solvent-free or "solid-state" Grignard reactions have been reported. sciencemadness.org These typically involve mixing powdered magnesium and the halide with the carbonyl compound, sometimes with mechanical activation. However, for industrial production, this method can be hazardous and may lead to increased side products. organic-chemistry.org

Nucleophilic Substitution and Reduction: Solvent-free substitutions of alcohols and reductions of nitriles are more feasible. For example, alcohols can be converted to halides using reagents supported on clays (B1170129) under solvent-free conditions. unco.edu Similarly, certain catalytic reductions of nitriles can be performed under neat conditions, particularly in systems that are liquid at the reaction temperature.

Use of Green Solvents (e.g., Water, Supercritical CO₂, Ionic Liquids)

When a solvent is necessary, replacing conventional solvents with greener alternatives can drastically reduce the environmental footprint of the synthesis.

Water: While Grignard reagents are incompatible with water, subsequent steps could potentially be adapted. For instance, certain nickel-catalyzed cyanations of alcohols have been developed to work in aqueous media. rsc.org

Supercritical CO₂ (scCO₂): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. Its use in organic synthesis is an active area of research, though its application to reactions involving highly polar or charged intermediates, such as those in the proposed synthesis, can be challenging without co-solvents.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents. They are non-volatile, which reduces air pollution and exposure risks. Base-stable imidazolium (B1220033) ionic liquids have been specifically designed and successfully used for Grignard reactions, allowing for efficient product extraction and recycling of the IL. organic-chemistry.orgcore.ac.uksemanticscholar.org

Bio-derived Solvents: Solvents derived from renewable resources are gaining traction. For Grignard reactions, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from biomass, has emerged as a superior alternative to THF. princeton.edu It offers better performance in some cases, is less miscible with water (simplifying workup), and forms peroxides at a slower rate. researchgate.net

Catalytic Methods for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often replacing stoichiometric reagents that generate large amounts of waste.

Organocatalysis and Metal-Catalysis

Activation and Substitution of Alcohols: The conversion of the tertiary alcohol intermediate to the nitrile is a key step. Instead of a stoichiometric tosylation, catalytic methods can be employed. Organocatalysts like cyclopropenone or tropone (B1200060) derivatives have been shown to catalyze the nucleophilic substitution of alcohols, activating the hydroxyl group in situ with a co-reagent like benzoyl chloride. unacademy.comchegg.comwikipedia.org This avoids the use of sulfonyl chlorides and the associated waste. Furthermore, direct catalytic cyanation of tertiary benzylic alcohols using Lewis acids like indium(III) bromide has been demonstrated, providing a more direct route to the nitrile intermediate. organic-chemistry.org

Nitrile Reduction: The reduction of the nitrile to the primary amine is well-suited to metal catalysis. Catalytic hydrogenation using hydrogen gas is the most atom-economical method. chemguide.co.ukthieme-connect.de A wide range of heterogeneous catalysts based on nickel (e.g., Raney Nickel), palladium, or platinum are effective. studymind.co.ukacs.orgresearchgate.net Homogeneous catalysts, such as specific ruthenium or cobalt complexes, can offer higher selectivity to the primary amine, minimizing the formation of secondary and tertiary amine by-products. studymind.co.uk

Polymer-Supported Reagents and Catalysts

Immobilizing reagents and catalysts on a solid polymer support simplifies product purification, as the supported species can be removed by simple filtration. This facilitates catalyst recycling, reduces waste from chromatographic purification, and is well-suited for automated and flow chemistry systems. routledge.comrsc.org

Alcohol Activation/Substitution: Triphenylphosphine, a common reagent for activating alcohols in reactions like the Mitsunobu or Appel reactions, can be immobilized on a polystyrene backbone (PS-PPh₃). biotage.com This supported reagent can be used to convert alcohols to halides or other activated species, and the resulting polymer-supported phosphine (B1218219) oxide can be filtered off.

Nitrile Reduction: Polymer-supported reducing agents, such as polymer-supported borohydride (B1222165) (PSBH), can be used for the reduction of nitriles. mdpi.com More advanced systems involve immobilizing metal catalysts. For example, Raney Nickel supported on polymers like polyamide has been shown to be a highly effective and selective catalyst for hydrogenation reactions, offering the benefits of easy separation and reuse. princeton.edunih.govresearchgate.net Similarly, palladium and other noble metals can be supported on various polymers for use in catalytic hydrogenation.

Energy-Efficient Reaction Conditions

There is currently no specific information available in the provided search results regarding the microwave-assisted synthesis of [3-(3-Fluorophenyl)oxetan-3-yl]methanamine. While microwave-assisted synthesis is a well-established technique for accelerating chemical reactions and improving energy efficiency in the synthesis of various organic molecules, specific protocols, and comparative data for this particular compound have not been documented in the retrieved sources. nih.govnih.govarkat-usa.org

Similarly, a review of the available literature shows no specific studies on the application of ultrasonic-assisted methods for the synthesis of this compound. Ultrasonic-assisted reactions, which utilize acoustic cavitation to enhance chemical reactivity, have been successfully employed in the synthesis of a range of heterocyclic compounds, often leading to shorter reaction times and higher yields under milder conditions. nih.govnih.govekb.eg However, specific experimental details and outcomes for the synthesis of this compound using this technique are not present in the provided search results.

Future Research Directions and Outlook

Development of Novel Synthetic Routes

The synthetic accessibility of complex oxetanes has historically been a bottleneck, limiting their broader application. rsc.org Future research will heavily focus on creating more efficient, versatile, and scalable synthetic routes to 3,3-disubstituted oxetanes.

Late-Stage Functionalization: A significant area of development is late-stage functionalization, which allows for the introduction of the oxetane (B1205548) ring or its substituents at the final stages of a synthetic sequence. researchgate.netbeilstein-journals.org A recently developed versatile methodology enables the direct conversion of unactivated sp³ alcohols into oxetanes under mild photocatalytic conditions. acs.orgnih.gov This approach avoids lengthy preparatory sequences and is suitable for complex molecules, as demonstrated by the one-step synthesis of a bioactive steroid derivative that previously required at least four steps. nih.govsemanticscholar.org Such methods are crucial for rapidly generating diverse analogs of [3-(3-Fluorophenyl)oxetan-3-yl]methanamine for structure-activity relationship (SAR) studies.

Advanced Catalysis: Photocatalysis using visible light is emerging as a powerful tool for oxetane synthesis. acs.orgresearchgate.net These methods offer energy-efficient and selective ways to form the strained four-membered ring. For instance, visible-light-promoted photoredox catalysis can achieve direct α-arylation of the oxetane core. researchgate.net The development of novel chiral photocatalysts is also enabling the first highly enantioselective Paternò-Büchi reactions to produce oxetanes, a significant step towards controlling stereochemistry. thieme-connect.com

Flow Chemistry: Continuous flow technology presents a mild, sustainable, and scalable alternative to traditional batch synthesis. uniba.itresearchgate.netnih.gov By precisely controlling residence time and temperature, highly unstable intermediates, such as organolithium species, can be generated and trapped efficiently. uniba.itresearchgate.net This has been successfully applied to the synthesis of 2,2-disubstituted oxetanes and demonstrates the potential for safer and more controlled production of 3,3-disubstituted systems, addressing the instability that can sometimes be a challenge in oxetane chemistry. uniba.itresearchgate.netthieme-connect.com

Synthetic AdvancementKey FeaturesPotential Impact on this compound
Late-Stage C-H Functionalization Introduces oxetane motif late in synthesis; photocatalytic. researchgate.netacs.orgRapid generation of diverse analogs for SAR studies.
Enantioselective Photocatalysis Uses chiral catalysts and visible light for stereocontrol. thieme-connect.comAccess to specific stereoisomers with potentially improved efficacy.
Flow Chemistry Enables use of unstable intermediates; improves safety and scalability. uniba.itresearchgate.netMore efficient and safer large-scale production.

Exploration of Uncharted Chemical Space with Oxetane Scaffolds

The oxetane ring is considered an attractive and underexplored structural motif that allows medicinal chemists to access novel areas of chemical space. mdpi.comnih.govrsc.org Its unique three-dimensional structure and physicochemical properties distinguish it from more traditional, flatter aromatic structures commonly found in drug candidates. nih.gov

Bioisosteric Replacement: Oxetanes, particularly the 3,3-disubstituted pattern found in this compound, are excellent bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. acs.orgnih.govchemrxiv.org This substitution can lead to significant improvements in key drug-like properties:

Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase aqueous solubility. magtech.com.cn

Metabolic Stability: The oxetane motif can block metabolically labile sites, enhancing the compound's half-life. acs.org

Lipophilicity: It allows for the introduction of steric bulk without the unfavorable increase in lipophilicity associated with alkyl groups. acs.orgchemrxiv.org

These properties make the this compound scaffold a valuable starting point for designing new kinase inhibitors and other therapeutics with improved pharmacokinetic profiles. mdpi.comnih.gov

Fragment and Compound Libraries: The development of robust synthetic methods is enabling the creation of diverse libraries of oxetane-containing fragments and building blocks. rsc.orgrsc.org These libraries are crucial for high-throughput screening (HTS) campaigns to identify new lead compounds. nih.gov By preparing a wide range of functionalized oxetanes, researchers can systematically explore new chemical and intellectual property (IP) space, moving beyond established molecular frameworks. rsc.org The synthesis of novel oxetanes bearing functional groups like amides, nitriles, and sulfones directly on the ring provides unique structural units for drug discovery programs. rsc.org

Integration of Advanced Computational Methods in Design

Computational chemistry is becoming an indispensable partner to synthetic chemistry in the design and optimization of oxetane-containing drug candidates. researchgate.net These methods provide crucial insights into molecular interactions and properties, guiding the development of more potent and selective molecules.

Molecular Docking and Modeling: Docking studies are frequently used to predict and rationalize how oxetane-containing molecules bind to their biological targets. acs.orgnih.gov For example, computational modeling has suggested that the oxetane ring can form favorable hydrogen bonding interactions with protein residues or chelate metal ions within an active site, contributing to potency and selectivity. nih.gov In the optimization of inhibitors for targets like AXL kinase and FTO demethylase, docking studies guided the structural modifications that led to dramatic gains in potency. nih.gov These computational tools allow researchers to visualize binding modes and prioritize the synthesis of compounds, like derivatives of this compound, that are most likely to succeed.

Predictive Models and Machine Learning: As more experimental data on medicinally relevant oxetane compounds become available, the quality and predictive power of data-based models will improve. acs.org Machine learning algorithms can be trained on these datasets to predict various properties, including bioactivity, solubility, and metabolic stability. While currently hampered by limited datasets for oxetanes, this approach holds significant promise for accelerating the design-synthesize-test cycle. acs.org Furthermore, computational studies are also being used to elucidate reaction mechanisms for novel oxetane syntheses, helping to optimize conditions and expand their scope. news-medical.net

Innovations in Green Chemistry for Oxetane Derivatives

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutically relevant molecules, and oxetane derivatives are no exception. ontosight.ai Future research will prioritize the development of more sustainable and environmentally benign synthetic methods.

Energy-Efficient Methodologies: The shift from high-energy UV light to visible light in photocatalytic reactions, such as the Paternò-Büchi reaction and C-H functionalization, represents a significant green advancement. acs.orgnih.govmdpi.com This not only reduces energy consumption but also minimizes side product formation often associated with high-energy irradiation. nih.gov The use of affordable and sustainable organic photocatalysts in place of expensive, heavy-metal-based ones (like iridium) further enhances the green credentials of these synthetic routes. acs.orgnih.gov

Sustainable Solvents and Reagents: A major focus of green chemistry is the reduction or replacement of hazardous solvents. ontosight.ai Research into oxetane synthesis is moving towards minimizing waste and utilizing renewable resources. ontosight.ai

Green InnovationDescriptionBenefit for Oxetane Synthesis
Visible-Light Photocatalysis Uses low-energy light and often sustainable catalysts. acs.orgnih.govReduces energy consumption and waste; improves safety.
Flow Chemistry Continuous processing in microreactors. uniba.itresearchgate.netEnhances safety, control, and scalability; reduces waste.
Atom-Efficient Reactions Methods that reduce step counts (e.g., C-H activation). beilstein-journals.orgMinimizes resource use and byproduct formation.

Q & A

Q. Optimization Strategies :

  • Use of diethylamino-sulfur trifluoride (DAST) for fluorination under inert atmosphere (Ar/N₂) to prevent side reactions .
  • Control temperature (e.g., 0–5°C during cyclization) to minimize ring-opening .
  • Catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions (yield >75%) .

Q. Example Protocol :

StepReagents/ConditionsYield
Oxetane formationDAST, CH₂Cl₂, −10°C68%
Fluorophenyl couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C82%
Final aminationNaBH₄, MeOH, rt90%

Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹⁹F NMR identifies fluorine environment (δ −110 to −115 ppm for aryl-F) .
    • ¹H/¹³C NMR confirms oxetane ring protons (δ 4.5–5.0 ppm) and methanamine CH₂ (δ 2.8–3.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₂FNO, [M+H]⁺ = 182.0978) .
  • X-ray Crystallography : Resolves spatial arrangement of the oxetane ring and fluorophenyl group .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) and C18 columns (purity >98%) .
  • Thermogravimetric Analysis (TGA) to assess thermal stability (decomposition >200°C) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms .
  • Compound Purity : Residual solvents (e.g., DMF) or byproducts may interfere with activity; validate via HPLC-MS .
  • Structural Analogues : Positional isomers (e.g., 4-fluorophenyl vs. 3-fluorophenyl) exhibit divergent binding affinities .

Q. Methodological Solutions :

  • Standardize assays using IC₅₀ determination across multiple replicates.
  • Compare with structurally validated analogues (e.g., [3-(4-Fluorophenyl)oxetan-3-yl]methanamine) to isolate substituent effects .

What computational strategies predict the interaction of this compound with biological targets like GPCRs or kinases?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding to dopamine D2 receptors (PDB: 6CM4). Key interactions include H-bonding between the amine and Asp114 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl substitution .

Q. Validation :

  • Correlate computational ΔG values with experimental IC₅₀ data (R² >0.7 indicates predictive accuracy) .

How does the compound’s stability vary under different storage and experimental conditions?

Basic Research Question

  • Storage Stability :
    • −20°C (desiccated) : Stable for >12 months (HPLC purity loss <2%) .
    • Room Temperature (aqueous solution) : Degrades by 15% over 7 days due to oxetane ring hydrolysis .
  • Experimental Conditions :
    • pH Sensitivity : Stable at pH 5–7; degrades rapidly in alkaline conditions (pH >9) .

Q. Mitigation Strategies :

  • Use lyophilized formulations for long-term storage.
  • Add antioxidants (e.g., BHT) to prevent oxidation of the amine group .

What structure-activity relationship (SAR) insights guide the modification of the oxetane ring or fluorophenyl group?

Advanced Research Question
Key SAR Findings :

ModificationEffect on ActivitySource
Oxetane → Tetrahydrofuran Reduced metabolic stability (t₁/₂ ↓40%)
3-Fluorophenyl → 3-Chlorophenyl Improved kinase inhibition (IC₅₀ ↓2.5-fold)
Methanamine → Ethylamine Loss of CNS penetration (logP ↑0.8)

Q. Design Recommendations :

  • Retain oxetane for rigidity and metabolic resistance.
  • Introduce electron-withdrawing groups (e.g., CF₃) on phenyl to enhance binding .

What are the best practices for scaling up synthesis while maintaining reproducibility?

Advanced Research Question

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress .
  • Quality Control : Implement Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading) .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. Scalability Data :

Batch SizeYieldPurity
1 g (lab)75%98%
100 g (pilot)68%95%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.